molecular formula C18H22N2OS B2965740 N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline CAS No. 1396761-94-6

N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline

Cat. No.: B2965740
CAS No.: 1396761-94-6
M. Wt: 314.45
InChI Key: PLFKNDGGIKWJSQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline is a complex organic compound that features a thiophene ring, a piperidine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the final coupling with the aniline moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Gewald reaction and hydrogenation steps, and employing automated systems for the coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Nitric acid, halogens.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitroanilines, halogenated anilines.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-3-[4-(thiophen-3-yl)piperidine-1-carbonyl]aniline is unique due to its combination of a thiophene ring, a piperidine ring, and an aniline moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-(4-thiophen-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-19(2)17-5-3-4-15(12-17)18(21)20-9-6-14(7-10-20)16-8-11-22-13-16/h3-5,8,11-14H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFKNDGGIKWJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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